Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate
Description
Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a bicyclic tertiary amine derivative featuring a cyanomethyl substituent at the 4a-position of the octahydroquinoline scaffold. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is structurally characterized by its fused bicyclic system, which confers rigidity and stereochemical complexity. Its cyanomethyl group introduces unique electronic and steric properties, distinguishing it from other octahydroquinoline derivatives.
Properties
IUPAC Name |
tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-15(2,3)20-14(19)18-12-6-9-16(10-11-17)8-5-4-7-13(16)18/h13H,4-10,12H2,1-3H3/t13-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJFEFNAXBAUJQ-XJKSGUPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps. Starting from simple precursors, various intermediates are formed through a sequence of reactions. A common route includes:
Aldol Condensation: The initial step involves the condensation of an aldehyde with a suitable ketone.
Cyclization: Formation of the octahydroquinoline ring system through cyclization reactions.
Functional Group Modifications: Introduction of the tert-butyl and cyanomethyl groups under specific conditions.
Industrial Production Methods: Industrial synthesis methods often scale up these reactions using optimized conditions to improve yield and purity. Advanced techniques such as flow chemistry and catalysis may be employed to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions might target the carbonyl or cyano groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly used.
Substitution Reactions: Halogenating agents and bases often facilitate these reactions.
Major Products: The products depend on the specific reactions and conditions, but often include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate has a broad range of applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Research into its biological activity and potential as a lead compound for pharmaceuticals.
Medicine: Investigated for potential therapeutic effects due to its unique structural properties.
Industry: Used in material science for developing new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. These include:
Binding to Receptors: It may bind to specific biological receptors, initiating a cascade of cellular responses.
Enzyme Inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.
Pathway Modulation: It can modulate biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects
- Cyanomethyl vs. In contrast, ethoxycarbonyl (e.g., in compound 23 from ) provides ester functionality, enabling hydrolysis or transesterification . Hydroxymethyl derivatives (e.g., rac-tert-butyl (4aR,8aR)-4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate, ) offer alcohol reactivity for etherification or oxidation .
Core Scaffold Modifications
- Octahydroquinoline vs. Octahydroquinoxaline: The patent in describes octahydroquinoxaline derivatives (e.g., compound 198), where two nitrogen atoms are present in the bicyclic system. This increases hydrogen-bonding capacity and alters basicity compared to the single-nitrogen octahydroquinoline core .
Physico-Chemical Properties
Stability and Reactivity
- Boc Protection :
- Cyanomethyl Reactivity: The nitrile group may participate in Strecker synthesis or act as a directing group in metal-catalyzed reactions, unlike the inert methylthio groups in compound 203 () .
Biological Activity
Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C16H26N2O2
- IUPAC Name: this compound
- CAS Number: 2287249-74-3
The compound features a complex octahydroquinoline core with a cyanomethyl group and a tert-butyl ester functionality. Its stereochemistry plays a crucial role in its biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Binding to Biological Targets: The compound may interact with specific receptors or enzymes within biological systems. This binding can initiate signaling cascades that affect cellular functions.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism and growth.
- Modulation of Pathways: The compound may influence various biochemical pathways that are critical for cell survival and proliferation.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For example:
- Case Study 1: A study demonstrated that similar octahydroquinoline derivatives showed significant activity against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Activity
The compound has been investigated for its potential anticancer properties:
- Case Study 2: In vitro studies revealed that certain derivatives of octahydroquinoline displayed cytotoxic effects on cancer cell lines. The proposed mechanism involved the induction of apoptosis through the activation of caspases .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Case Study 3: A recent study highlighted that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage. This protection is attributed to the modulation of antioxidant enzyme activities .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with related compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Octahydroquinoline Derivative A | High | Antimicrobial |
| Octahydroquinoline Derivative B | Moderate | Anticancer |
| Cyano-containing Compound C | High | Neuroprotective |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is commonly removed under acidic conditions to yield the free amine. This reaction is critical for further functionalization of the bicyclic scaffold.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM (0°C to RT, 2–4 h) | (4aR,8aS)-4a-(Cyanomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | 85–92% |
Notes :
-
The reaction proceeds via acid-catalyzed cleavage of the carbamate, releasing CO₂ and tert-butanol.
-
Stereochemistry at the 4a and 8a positions remains intact due to the rigid bicyclic framework .
Functionalization of the Cyanomethyl Group
The cyanomethyl (-CH₂CN) group undergoes nucleophilic and electrophilic transformations, enabling diversification of the molecule.
Key Findings :
-
Hydrolysis of the nitrile to a carboxylic acid is efficient under strong acidic conditions .
-
Reduction with LiAlH₄ generates a primary amine, which can participate in amide coupling or reductive alkylation .
Electrophilic Aromatic Substitution
The octahydroquinoline core undergoes regioselective halogenation at electron-rich positions.
Mechanistic Insight :
-
Bromination occurs preferentially at C6 due to hyperconjugative stabilization of the intermediate carbocation .
Cycloaddition and Cross-Coupling Reactions
The cyanomethyl group and deprotected amine enable participation in metal-catalyzed reactions.
Applications :
Grignard and Organometallic Additions
The bicyclic amine scaffold reacts with Grignard reagents to form tertiary alcohols.
Stereochemical Considerations :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology : Utilize catalytic methods such as iridium-catalyzed amination (e.g., 98% yield achieved under DMF at 70°C) . Optimize solvent choice, temperature, and purification techniques (e.g., silica gel chromatography with hexane:EtOAc gradients).
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 98% | |
| Purity | 95% |
Q. Which analytical techniques confirm structural integrity and purity?
- Methodology :
- NMR : ¹H/¹³C NMR in CDCl₃ to assign stereochemistry and functional groups .
- HRMS-ESI : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
- HPLC : Chiralpak columns for enantiopurity (e.g., 95% ee) .
- Example Workflow :
1. Synthesize compound → 2. Purify via column chromatography → 3. Analyze via NMR/HRMS → 4. Confirm ee via HPLC.
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?
- Methodology :
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare experimental data with computational predictions (e.g., CC-DPS’s QSPR models) .
- Case Study : Discrepancies in carbonyl shifts may arise from solvent polarity; test in DMSO-d₆ vs. CDCl₃ .
Q. What computational strategies predict physicochemical properties or reaction pathways?
- Methodology :
- Quantum chemistry calculations (e.g., DFT for transition states).
- CC-DPS’s neural network models for property prediction (e.g., logP, solubility) .
- Example Output :
| Property | Predicted Value | Experimental Value |
|---|---|---|
| logP | 3.2 | 3.1 (HPLC) |
Q. What mechanistic insights exist for enantioselective steps in synthesis?
- Methodology :
- Study catalytic cycles (e.g., iridium’s oxidative addition/reductive elimination).
- Conduct kinetic isotopic effects (KIE) or intermediate trapping experiments .
- Key Finding : High ee (95%) correlates with chiral ligand coordination in iridium complexes .
Q. How to design stability studies for degradation analysis?
- Methodology :
- Accelerated aging under stress conditions (pH 2–12, 40–60°C, UV light).
- Monitor degradation via HPLC and identify byproducts via LC-MS.
- Storage Recommendations : -20°C under argon, based on analogous tert-butyl derivatives .
Q. What purification strategies separate diastereomers/regioisomers?
- Methodology :
- Sequential silica gel chromatography (hexane:EtOAc 20:1 → 10:1) .
- Recrystallization in ethanol/water mixtures (e.g., 60:40 v/v) .
- Example :
| Step | Technique | Outcome |
|---|---|---|
| 1 | Column Chromatography | 85% purity |
| 2 | Chiral HPLC | 95% ee |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
